2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the sulfur atom of the imidazole ring, forming a thioether linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Thioether Formation: The 2,4-dichlorobenzyl chloride is reacted with the imidazole derivative in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives, modified imidazole rings.
Substitution Products: Amino or thiol-substituted benzyl derivatives.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Uniqueness
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is unique due to its specific combination of a dichlorobenzyl group and an imidazole ring, which imparts distinct chemical and biological properties. Its thioether linkage further differentiates it from other imidazole derivatives, potentially enhancing its stability and reactivity .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQBQUASBOMYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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